![molecular formula C13H6F5NO B14321773 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol CAS No. 106000-38-8](/img/structure/B14321773.png)
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methylideneamino group, which is further connected to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol typically involves the condensation reaction between pentafluorobenzaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and π-π interactions, while the pentafluorophenyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{(E)-[(Trifluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Difluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Fluoromethyl)phenyl]methylidene}amino}phenol
Comparison
Compared to its similar compounds, 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring. This high degree of fluorination enhances its chemical stability, lipophilicity, and potential biological activity. The pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106000-38-8 |
|---|---|
Molekularformel |
C13H6F5NO |
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H6F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-5,20H |
InChI-Schlüssel |
XILHJTAVBAYRSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


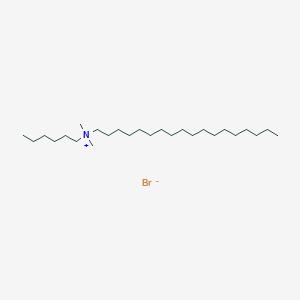

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
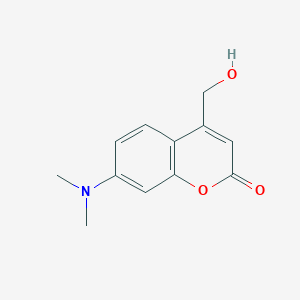
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
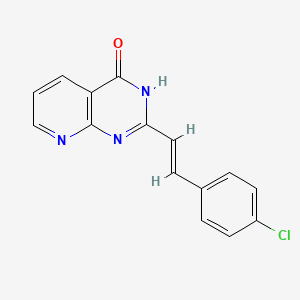
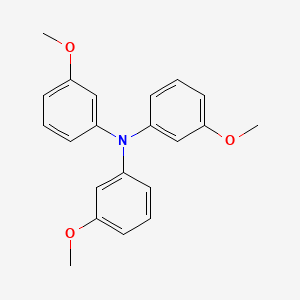


![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
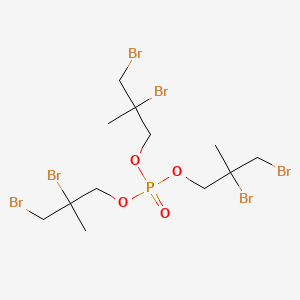
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)

